

discovery and characterization of (3S)-hydroxytetradecanedioyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S)-hydroxytetradecanedioyl-CoA

Cat. No.: B15598961

[Get Quote](#)

Unveiling (3S)-Hydroxytetradecanedioyl-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A molecule. While its specific discovery and detailed characterization are not extensively documented in publicly available scientific literature, its structure suggests a role within the broader context of lipid metabolism, specifically the pathways involving dicarboxylic acids. This guide provides a comprehensive overview of the known information about (3S)-hydroxytetradecanedioyl-CoA, placed within the established framework of dicarboxylic acid metabolism. Due to the limited specific data, this document focuses on the general pathways and methodologies relevant to the study of similar molecules, offering a foundational understanding for researchers in this field.

Introduction to Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (DCAs) are important metabolic intermediates that are typically formed through the ω -oxidation of monocarboxylic fatty acids.^{[1][2]} This process serves as an alternative route for fatty acid catabolism, particularly when the primary pathway, mitochondrial

β -oxidation, is overloaded or impaired.^{[1][3]} The resulting DCAs are primarily metabolized via peroxisomal β -oxidation.^{[1][2]}

The metabolism of DCAs is crucial for maintaining energy homeostasis and preventing the toxic accumulation of fatty acids.^[1] Dicarboxylic aciduria, the presence of elevated levels of DCAs in urine, is a key indicator of certain metabolic disorders, including defects in mitochondrial fatty acid oxidation.^{[1][4]}

Physicochemical Properties of (3S)-Hydroxytetradecanedioyl-CoA

Based on available chemical databases, the fundamental properties of **(3S)-hydroxytetradecanedioyl-CoA** are summarized below. It is important to note that much of the quantitative data is predicted from computational models due to a lack of empirical studies.

Property	Value	Source
Molecular Formula	C ₃₅ H ₆₀ N ₇ O ₂₀ P ₃ S	[5]
IUPAC Name	(12S)-14-[2-[3-[[[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethylsulfanyl]-12- hydroxy-14-oxotetradecanoic acid	[5]
Monoisotopic Mass	1023.28265 Da	[5]
Predicted XlogP	-2.5	[5]
Stereochemistry	(3S)	[5] [6]

Table 1: Physicochemical Properties of **(3S)-hydroxytetradecanedioyl-CoA**.

Potential Biological Role and Signaling Pathways

Given its structure as a hydroxylated long-chain dicarboxylic acyl-CoA, **(3S)-hydroxytetradecanedioyl-CoA** is hypothesized to be an intermediate in the peroxisomal β -oxidation of tetradecanedioic acid. The general pathway for the metabolism of long-chain dicarboxylic acids is initiated by ω -oxidation of the corresponding fatty acid in the endoplasmic reticulum, followed by activation to its CoA ester and subsequent chain shortening via β -oxidation in peroxisomes.^{[1][7]}

Hypothesized Metabolic Pathway

The following diagram illustrates the potential metabolic context of **(3S)-hydroxytetradecanedioyl-CoA** within the broader pathway of dicarboxylic acid metabolism.

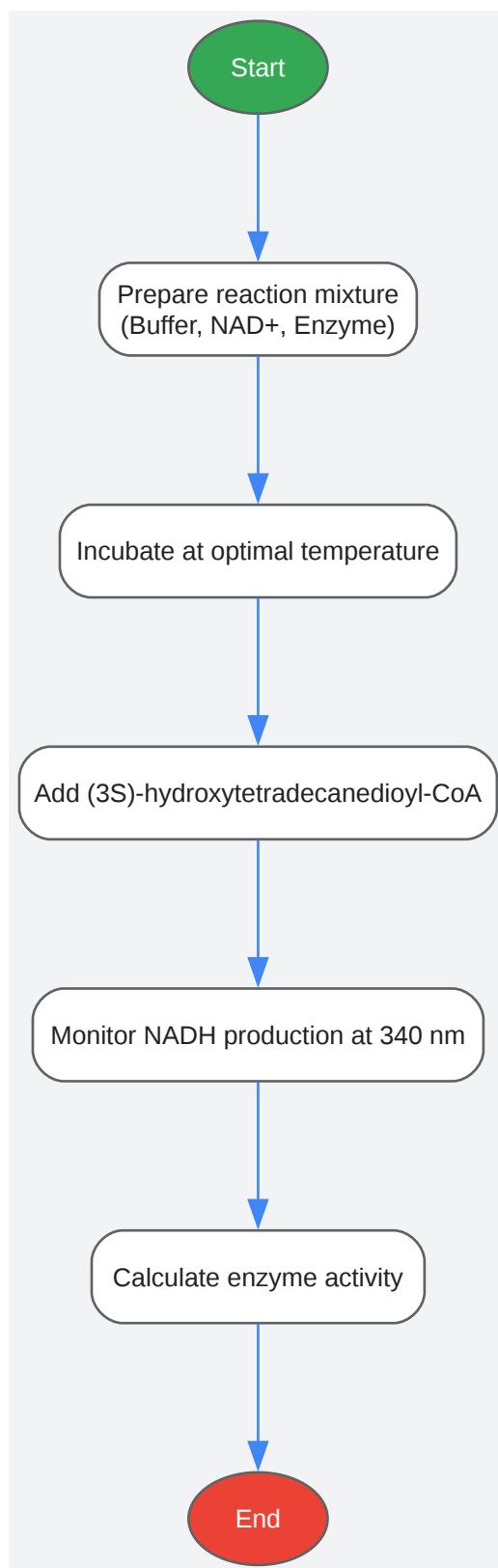
[Click to download full resolution via product page](#)

Caption: Hypothesized metabolic pathway of **(3S)-hydroxytetradecanedioyl-CoA**.

Experimental Protocols for Characterization

While specific protocols for **(3S)-hydroxytetradecanedioyl-CoA** are not available, the following section outlines general methodologies that would be applicable for its study, based on established techniques for other acyl-CoA molecules.

Synthesis of Dicarboxylic Acyl-CoAs


The synthesis of long-chain dicarboxylic acyl-CoAs can be achieved through several methods. One common approach involves the enzymatic conversion of dicarboxylic acids to their

corresponding CoA thioesters using an acyl-CoA synthetase. Alternatively, chemical synthesis methods can be employed, often involving the activation of the carboxylic acid followed by reaction with coenzyme A.

Enzymatic Assays

The activity of enzymes involved in the metabolism of **(3S)-hydroxytetradecanediol-CoA**, such as 3-hydroxyacyl-CoA dehydrogenase, can be measured using spectrophotometric assays.^[8] These assays typically monitor the change in absorbance of NAD⁺ or NADH, which are cofactors for these dehydrogenase reactions.

Example Experimental Workflow for Enzyme Activity Assay:

[Click to download full resolution via product page](#)

Caption: General workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

Conclusion and Future Directions

The study of **(3S)-hydroxytetradecanediol-CoA** is still in its infancy. While its chemical structure is known, its biological significance remains to be elucidated. Future research should focus on its definitive identification in biological systems, the characterization of the enzymes responsible for its synthesis and degradation, and its potential role in cellular signaling and metabolic regulation. The development of specific analytical methods for its quantification in biological samples will be a critical step in advancing our understanding of this molecule. The general framework of dicarboxylic acid metabolism provides a strong foundation for formulating hypotheses and designing experiments to uncover the specific functions of **(3S)-hydroxytetradecanediol-CoA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PubChemLite - (3s)-hydroxytetradecanediol-coa(5-) (C35H60N7O20P3S) [pubchemlite.lcsb.uni.lu]
- 6. CHEBI:77038 [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and characterization of (3S)-hydroxytetradecanediol-CoA]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15598961#discovery-and-characterization-of-3s-hydroxytetradecanediol-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com